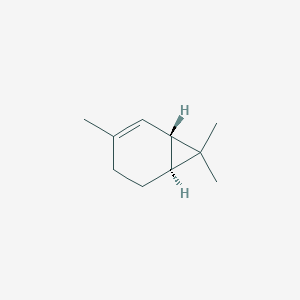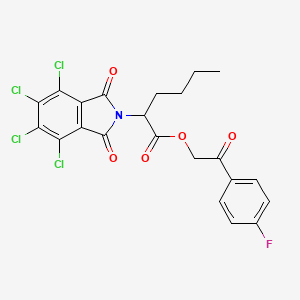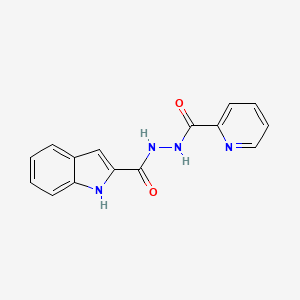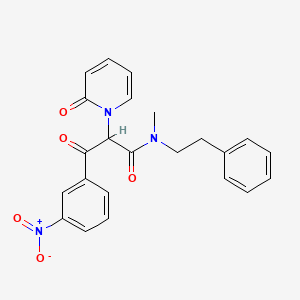
(+)-trans-2-Carene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-2-Carene is a bicyclic monoterpene that is naturally found in the essential oils of various plants, including pine and cedar. It is known for its distinctive sweet and pungent aroma, which makes it a valuable component in the fragrance and flavor industries. This compound is also of interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-2-Carene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. This cyclization can be catalyzed by specific enzymes known as terpene synthases. In laboratory settings, the synthesis can be achieved through various chemical reactions, including the use of acid catalysts to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the essential oils of pine trees. The extraction process includes steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-2-Carene undergoes several types of chemical reactions, including:
Oxidation: This reaction can produce various oxygenated derivatives, such as carenol and carenone.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carenol, Carenone
Reduction: Saturated hydrocarbons
Substitution: 2-Chlorocarene, 2-Bromocarene
Scientific Research Applications
(+)-trans-2-Carene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing into its potential therapeutic effects, including its use in aromatherapy for stress relief and its possible role in pain management.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-trans-2-Carene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Aromatherapy: It interacts with the olfactory receptors, which can influence the central nervous system and promote relaxation.
Comparison with Similar Compounds
(+)-trans-2-Carene can be compared with other monoterpenes such as:
α-Pinene: Both compounds are found in pine essential oils, but α-Pinene has a more pronounced pine scent and different therapeutic properties.
Limonene: Found in citrus oils, limonene has a citrus aroma and is known for its antioxidant and anti-cancer properties.
Myrcene: Present in hops and bay leaves, myrcene has a musky aroma and is noted for its sedative effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of ongoing research and industrial use.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
IBVJWOMJGCHRRW-IUCAKERBSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](C2(C)C)CC1 |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)


![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)

![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)

![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)

![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
